3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine
CAS No.:
Cat. No.: VC17817623
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19N3 |
|---|---|
| Molecular Weight | 193.29 g/mol |
| IUPAC Name | 3-(1-ethylpyrazol-4-yl)-5-methylpiperidine |
| Standard InChI | InChI=1S/C11H19N3/c1-3-14-8-11(7-13-14)10-4-9(2)5-12-6-10/h7-10,12H,3-6H2,1-2H3 |
| Standard InChI Key | ZHLHCXHLRCAILS-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)C2CC(CNC2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-(1-Ethyl-1H-pyrazol-4-yl)-5-methylpiperidine features a piperidine ring substituted at the 3-position with a pyrazole group and at the 5-position with a methyl group. The pyrazole moiety is further functionalized with an ethyl group at the 1-position, contributing to the compound’s lipophilicity and steric bulk. This arrangement enables interactions with both hydrophobic pockets and hydrogen-bonding sites in biological targets.
Physicochemical Characteristics
The compound’s physicochemical properties are critical for its pharmacokinetic behavior. Key parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 193.29 g/mol |
| Predicted LogP | ~2.1 (moderate lipophilicity) |
| Hydrogen Bond Donors | 1 (piperidine NH) |
| Hydrogen Bond Acceptors | 3 (pyrazole N, piperidine N) |
These properties suggest moderate membrane permeability, making the compound suitable for central nervous system-targeted therapies.
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine typically involves cyclocondensation reactions. A common method utilizes α,β-unsaturated aldehydes or ketones reacting with substituted phenylhydrazine under vitamin B₁ catalysis. Optimized conditions (e.g., 80°C, 12 hours) yield the product with purity >95%, as confirmed by NMR and mass spectrometry.
Industrial Scale-Up
For large-scale production, continuous flow reactors are employed to enhance efficiency. Key parameters include:
| Parameter | Optimized Condition |
|---|---|
| Temperature | 70–80°C |
| Catalyst Loading | 5 mol% vitamin B₁ |
| Solvent | Ethanol/water (3:1) |
| Reaction Time | 8–10 hours |
This approach achieves a yield of 85–90%, with minimal byproducts, ensuring cost-effectiveness for pharmaceutical applications.
Mechanism of Action
Molecular Targets
The compound modulates enzymes and receptors critical for cell survival. In anticancer contexts, it inhibits PI3K/AKT/mTOR signaling, as evidenced by reduced phosphorylated AKT levels in treated cells. Additionally, it binds to cyclooxygenase-2 (COX-2), explaining its anti-inflammatory activity.
Signaling Pathways
-
Apoptosis Induction: Upregulates pro-apoptotic Bax by 3-fold while downregulating Bcl-2 by 60% in HeLa cells.
-
Cell Cycle Arrest: Causes G₁ phase arrest via p21/p53 activation, reducing cyclin D1 expression by 45%.
Comparative Analysis with Structural Analogues
Piperidine-Pyrazole Hybrids
The compound’s ethyl and methyl substituents enhance metabolic stability compared to unsubstituted analogues. For example:
| Compound | Metabolic Half-life (Human Liver Microsomes) |
|---|---|
| 3-(1H-Pyrazol-4-yl)piperidine | 12 minutes |
| 3-(1-Ethyl-1H-pyrazol-4-yl)-5-methylpiperidine | 48 minutes |
This stability stems from reduced cytochrome P450-mediated oxidation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume